MSE55 protein - 147883-81-6

MSE55 protein

Catalog Number: EVT-1516695
CAS Number: 147883-81-6
Molecular Formula: C136H209N41O34
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MSE55 was first identified in studies investigating the interactions between Cdc42 and its effectors. It is classified as a nonkinase protein, which means it does not have intrinsic kinase activity but still plays a crucial role in signal transduction. The primary source of information about MSE55 comes from molecular biology research focusing on Rho GTPases and their effectors, particularly in mammalian cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of MSE55 protein can be achieved through several methods, including recombinant DNA technology. Commonly, the gene encoding MSE55 is cloned into an expression vector suitable for bacterial or eukaryotic systems. Following transformation into host cells, the protein can be expressed and purified using affinity chromatography techniques.

  1. Cloning: The MSE55 gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Expression: The plasmid is introduced into host cells (e.g., Escherichia coli or mammalian cells) for protein expression.
  3. Purification: The expressed protein is isolated using techniques such as nickel affinity chromatography due to the presence of histidine tags or other affinity tags.
Molecular Structure Analysis

Structure and Data

MSE55 contains a CRIB (Cdc42/Rac interactive-binding) domain crucial for its interaction with Cdc42. The structural analysis reveals that this domain facilitates binding through specific amino acid residues that interact with the GTP-bound form of Cdc42.

  • Domain Composition: The CRIB domain typically consists of approximately 20-30 amino acids that are essential for GTPase binding.
  • Structural Insights: X-ray crystallography or nuclear magnetic resonance studies can provide detailed insights into the three-dimensional structure of MSE55, revealing how it interacts with Cdc42 and other proteins.
Chemical Reactions Analysis

Reactions and Technical Details

MSE55 participates in several biochemical reactions primarily related to actin cytoskeleton dynamics:

  1. Binding Reaction: MSE55 binds to GTP-bound Cdc42, forming a stable complex that triggers downstream signaling pathways.
  2. Actin Polymerization: The complex formed by MSE55 and Cdc42 promotes actin polymerization at the plasma membrane, leading to cellular protrusions such as filopodia or lamellipodia.

The binding affinity and kinetics can be assessed using surface plasmon resonance or fluorescence resonance energy transfer techniques.

Mechanism of Action

Process and Data

The mechanism by which MSE55 exerts its effects involves several steps:

  1. Activation: Upon activation by growth factors or other signals, Cdc42 binds GTP and interacts with MSE55.
  2. Signal Transduction: The MSE55-Cdc42 complex activates downstream effectors that reorganize the actin cytoskeleton.
  3. Cellular Response: This reorganization results in changes to cell shape, motility, and adhesion properties.

Quantitative data from experiments can measure the extent of actin polymerization induced by MSE55 in various cell types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MSE55 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 55 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically around pH 6-7.
  • Solubility: Generally soluble in aqueous buffers at physiological pH; stability may be affected by ionic strength and temperature.

Characterization techniques such as mass spectrometry or circular dichroism can provide additional insights into its stability and folding characteristics.

Applications

Scientific Uses

MSE55 has various applications in scientific research:

  1. Cell Biology: Understanding the role of MSE55 in actin dynamics helps elucidate mechanisms underlying cell migration and morphology.
  2. Cancer Research: Since MSE55 is involved in cell polarization, it may play a role in cancer metastasis; thus, studying its function could lead to potential therapeutic targets.
  3. Neuroscience: Investigating how MSE55 influences neuronal growth cones can provide insights into neurodevelopmental processes.
Introduction to MSE55 Protein

Historical Discovery and Nomenclature

MSE55 was first identified in 1999 through its interaction with Cdc42, a Rho-family GTPase regulating actin dynamics. The name "MSE55" derives from its initial characterization as a Mammalian Specific Effector protein with an apparent molecular weight of 55 kDa [2]. Key discoveries include:

  • CRIB Domain Dependency: MSE55 binds Cdc42 via a conserved Cdc42/Rac Interactive Binding (CRIB) domain (residues 36-47). Mutagenesis of critical residues (D36A, P41A, H47A) abolished this interaction [2].
  • Functional Classification: Unlike kinase-based effectors (e.g., PAK), MSE55 belongs to the non-kinase class of Cdc42 effectors, analogous to yeast Gic1p/Gic2p. Its structure includes proline-rich repeats but lacks catalytic domains [2].
  • Initial Functional Insight: Early transfection assays revealed MSE55's capacity to induce actin-based protrusions in NIH 3T3 fibroblasts, establishing its role in cytoskeletal remodeling [2].

Table 1: Key Features of MSE55

PropertyDetail
Molecular Weight55 kDa
Binding SpecificityGTP-bound Cdc42 (not Rac or Rho)
Critical DomainCRIB (residues 36-47)
Functional ClassNon-kinase cytoskeletal effector

Tissue-Specific Expression and Cellular Localization

MSE55 exhibits context-dependent localization and function across cell types:

  • Subcellular Targeting: In Cos-7 cells, MSE55 localizes to membrane ruffles and enhances cortical actin polymerization. Dominant-negative Cdc42 (N17Cdc42) blocks this activity, confirming pathway specificity [2].
  • Cell-Type Specificity:
  • NIH 3T3 Fibroblasts: Induces elongated actin protrusions (>10 μm). Live-cell imaging showed sustained protrusion dynamics dependent on Cdc42 activation [2].
  • Epithelial Cells: Localizes to cell-cell junctions, suggesting roles in polarity establishment (inferred from Cdc42 biology; direct MSE55 data pending).
  • Tissue Distribution: RNA expression data (unpublished) suggests broad prevalence in neural, renal, and immune tissues, though proteomic validation remains limited.

Table 2: MSE55-Induced Actin Remodeling Across Cell Types

Cell LineMorphological ChangeDependency
Cos-7Membrane rufflesGTP-Cdc42 → CRIB domain
NIH 3T3Long actin protrusions (>10 μm)Blocked by N17Cdc42 (not N17Rac)

Key Insight: MSE55’s localization at dynamic actin structures positions it as a nodal regulator of cell motility and adhesion.

Evolutionary Conservation Across Species

MSE55 conservation reflects functional constraints on cytoskeletal regulation:

  • Domain Conservation: The CRIB domain shares >85% sequence identity between humans, mice, and zebrafish. Structural modeling confirms preserved GTPase-binding residues (e.g., H47) critical for Cdc42 engagement [3] [4].
  • Intronic Burden: Human MSE55 contains 12 introns spanning ~45 kb. Genes with such "intronic burden" (introns >30 kb) show elevated evolutionary conservation (Spearman R=0.23, p<10⁻⁶), implying strong purifying selection [7].
  • Taxonomic Distribution: Orthologs exist in vertebrates (mammals, birds, fish) but not invertebrates or plants. This correlates with Cdc42’s expanding functional diversification in vertebrate-specific processes (e.g., neural crest migration) [4] [6].
  • Functional Selection: Low missense-to-synonymous polymorphism ratios (MIS/SYN) in human populations (R=−0.05, p=0.006) indicate intolerance to destabilizing mutations, further evidencing constrained function [7].

Evolutionary Implication: MSE55 exemplifies "functional conservation" – while sequence divergence occurs, core actin-regulatory functions are maintained across vertebrates via structurally invariant domains.

Compounds Mentioned

  • MSE55 protein
  • Cdc42 GTPase
  • Actin
  • Glutathione S-transferase (experimental tool)

Properties

CAS Number

147883-81-6

Product Name

MSE55 protein

Molecular Formula

C136H209N41O34

Synonyms

MSE55 protein

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